2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol

Catalog No.
S13808583
CAS No.
M.F
C13H20BrNO
M. Wt
286.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphen...

Product Name

2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol

IUPAC Name

2-(1-amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol

Molecular Formula

C13H20BrNO

Molecular Weight

286.21 g/mol

InChI

InChI=1S/C13H20BrNO/c1-7(2)5-10(15)12-9(4)13(14)8(3)6-11(12)16/h6-7,10,16H,5,15H2,1-4H3

InChI Key

NXNKORPEBSCPIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)C(CC(C)C)N)O

2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol is a compound characterized by its complex structure, which includes a brominated phenolic ring and an aminoalkyl side chain. Its molecular formula is C13H18BrN1O1C_{13}H_{18}BrN_1O_1, and it possesses a molecular weight of approximately 285.19 g/mol. The compound features a 4-bromo substituent on the phenolic ring, along with two methyl groups at the 3 and 5 positions, contributing to its unique chemical properties.

The chemical reactivity of 2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol can be attributed to the presence of both the amino group and the bromine atom. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acid-Base Reactions: The amino group can act as a base, participating in acid-base reactions with acids to form salts.
  • Oxidation: The phenolic hydroxyl group may undergo oxidation under certain conditions, potentially leading to quinone formation.

Research indicates that compounds similar to 2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol exhibit various biological activities. For instance:

  • Antimicrobial Properties: Some brominated phenols are known for their antimicrobial effects against bacteria and fungi.
  • Antioxidant Activity: Phenolic compounds often demonstrate antioxidant properties, which can protect cells from oxidative stress.
  • Potential Pharmacological Effects: Given its structure, this compound may interact with biological targets involved in signaling pathways or enzyme activity.

The synthesis of 2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol can be achieved through several methods:

  • Bromination of 3,5-Dimethylphenol: The initial step involves the bromination of 3,5-dimethylphenol to introduce the bromine substituent at the para position.
  • Alkylation: The next step involves alkylating the resulting brominated phenol with an appropriate amine derivative to introduce the aminoalkyl side chain.
  • Purification: The final product may require purification techniques such as recrystallization or chromatography to isolate it from by-products.

2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting specific diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be utilized in developing pesticides or fungicides.
  • Industrial Uses: As a phenolic compound, it may find applications in the production of resins or as an antioxidant in polymer formulations.

Interaction studies involving 2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its pharmacodynamics and potential therapeutic uses.

Key Findings:

  • Binding Affinity: Initial studies suggest that this compound may exhibit moderate binding affinity to certain receptors involved in inflammatory responses.
  • Synergistic Effects: When combined with other compounds, it may enhance or inhibit biological activity through synergistic interactions.

Similar Compounds

Several compounds share structural similarities with 2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol. Here are some notable examples:

Compound NameStructure Characteristics
4-Bromo-3-methylphenolBrominated phenolic compound; lacks amino group
4-Bromo-2,6-dimethylphenolSimilar brominated structure; different methyl positioning
2-Amino-4-bromo-3,5-dimethylphenolContains amino group but different alkyl chain
4-Bromo-3,5-di-tert-butylphenolSimilar bromination and substitution pattern; bulky substituents

Uniqueness

The uniqueness of 2-(1-Amino-3-methylbutyl)-4-bromo-3,5-dimethylphenol lies in its specific combination of a branched aminoalkyl side chain and a brominated phenolic core. This combination may enhance its biological activity compared to similar compounds that lack either feature.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

285.07283 g/mol

Monoisotopic Mass

285.07283 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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